An In-depth Technical Guide to 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
An In-depth Technical Guide to 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Foreword: Navigating the Landscape of a Niche Propargyl Alcohol
This document serves as a comprehensive technical guide on 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol, a propargyl alcohol of significant interest in synthetic chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust predictive profile. As Senior Application Scientist, the aim is to offer not just data, but a foundational understanding of its synthesis, properties, and potential, grounded in authoritative chemical knowledge. This guide is designed for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of this compound.
Molecular Overview and Synthetic Rationale
2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol belongs to the class of tertiary propargyl alcohols. Its structure, featuring a thiophene ring, a tertiary alcohol, and an internal alkyne, suggests a versatile scaffold for chemical modification. The thiophene moiety is a well-known bioisostere for phenyl rings and is present in numerous pharmaceuticals, valued for its electronic properties and metabolic stability.[1][2] The propargyl alcohol functionality is a key building block in organic synthesis, enabling a variety of transformations.
Chemical Structure
Caption: Chemical structure of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol.
Synthesis Strategies: A Predictive Approach
The synthesis of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol can be approached through well-established methodologies for the formation of propargyl alcohols. The two most prominent and industrially scalable methods are the Favorskii reaction and the Sonogashira coupling.
Favorskii Reaction: The Base-Catalyzed Pathway
The Favorskii reaction involves the base-catalyzed addition of a terminal alkyne to a ketone. In this case, 2-ethynylthiophene would be reacted with acetone.
Caption: Workflow for the Favorskii reaction synthesis.
Experimental Protocol (Predicted):
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Reaction Setup: To a solution of a strong base (e.g., potassium hydroxide) in an appropriate solvent (e.g., THF or DMSO) under an inert atmosphere (N₂ or Ar), add 2-ethynylthiophene dropwise at 0 °C.
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Anion Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the thienylacetylide anion.
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Ketone Addition: Add a stoichiometric equivalent of acetone dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sonogashira Coupling: The Palladium-Catalyzed Pathway
Caption: Workflow for the Sonogashira coupling synthesis.
Experimental Protocol (Predicted):
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromothiophene, 2-methyl-3-butyn-2-ol, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a copper(I) co-catalyst (e.g., copper(I) iodide) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
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Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature and filter to remove the amine salt.
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Extraction and Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Physicochemical Properties: An Analog-Based Estimation
Direct experimental data for the physicochemical properties of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol are scarce. The following table provides estimated values based on its phenyl analog, 2-methyl-4-phenylbut-3-yn-2-ol, and general principles of organic chemistry.[4][5][6]
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₁₀OS | - |
| Molecular Weight | 166.24 g/mol | - |
| Appearance | White to light yellow solid or oil | Analogy with phenyl and other aryl analogs.[7] |
| Melting Point | 40-60 °C | The phenyl analog has a melting point of 51-55 °C. The thiophene ring may slightly alter crystal packing. |
| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and hydrogen bonding capability of the hydroxyl group. |
| Solubility | Soluble in common organic solvents (e.g., acetone, THF, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water. | The hydroxyl group imparts some polarity, while the thiophene and hydrocarbon backbone are non-polar. |
| pKa | ~17-19 (for the hydroxyl proton) | Typical pKa for a tertiary alcohol. |
| logP | 1.5 - 2.5 | Estimated based on the contributions of the thiophene ring, the hydrocarbon chain, and the hydroxyl group. |
Spectral Characterization: A Predictive Analysis
The structural features of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol would give rise to a characteristic spectral fingerprint.
¹H NMR Spectroscopy (Predicted)
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Thiophene Protons (δ 6.9-7.4 ppm): Three signals in the aromatic region, exhibiting characteristic coupling patterns for a 2-substituted thiophene.
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Hydroxyl Proton (δ ~2.0-4.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Methyl Protons (δ ~1.6 ppm): A singlet integrating to six protons, corresponding to the two equivalent methyl groups.
¹³C NMR Spectroscopy (Predicted)
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Thiophene Carbons (δ 120-140 ppm): Four signals corresponding to the carbons of the thiophene ring.
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Alkynyl Carbons (δ 80-95 ppm): Two signals for the sp-hybridized carbons of the alkyne.
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Tertiary Alcohol Carbon (δ ~65 ppm): The carbon atom bearing the hydroxyl group.
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Methyl Carbons (δ ~31 ppm): A single signal for the two equivalent methyl carbons.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (3600-3200 cm⁻¹): A broad and strong absorption band characteristic of a hydrogen-bonded hydroxyl group.[8]
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C-H Stretch (aromatic) (~3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the thiophene ring.
-
C-H Stretch (aliphatic) (3000-2850 cm⁻¹): Absorptions from the methyl groups.
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C≡C Stretch (~2230 cm⁻¹): A weak to medium intensity band for the internal alkyne.
-
C-O Stretch (~1150 cm⁻¹): A strong absorption for the tertiary alcohol C-O bond.[8]
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 166.
-
Key Fragmentation Patterns: Loss of a methyl group (M-15) to give a fragment at m/z = 151, and loss of water (M-18). The thiophene ring would also lead to characteristic fragmentation patterns.
Potential Applications and Future Directions
Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][9] The structural motif of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol makes it a promising candidate for further investigation in several areas:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The alkyne and hydroxyl functionalities are amenable to a wide range of chemical transformations, including click chemistry, oxidation, and reduction.
-
Materials Science: Propargyl alcohols are precursors to conjugated polymers and other materials with interesting electronic and optical properties.
-
Agrochemicals: Thiophene derivatives have been explored for their fungicidal and insecticidal activities.[10]
Conclusion
2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol is a molecule with significant untapped potential. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its synthesis, physicochemical properties, and spectral characteristics based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising chemical entity.
References
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-
Ibrahim, S. R. M., Mohamed, G. A., Ross, S. A., & El-Kholy, A. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1348. [Link]
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PubChem. 4-Phenyl-2-methyl-3-butyn-2-ol. [Link]
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Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. [Link]
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Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]
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Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 297-303. [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
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PubChem. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. [Link]
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ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]
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PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]
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ChemBK. 2-methyl-4-(3-nitrophenyl)but-3-yn-2-ol. [Link]
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Doc Brown's Chemistry. Infrared spectrum of butan-2-ol. [Link]
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ResearchGate. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. [Link]
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NIST WebBook. Thiophene, 2-methyl-. [Link]
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SpectraBase. 2-Methyl-3-buten-2-ol - Optional[ATR-IR] - Spectrum. [Link]
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PubChemLite. 2-(thiophen-2-yl)pent-4-yn-2-ol. [Link]
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